molecular formula C8H7F3N2O2 B6226531 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2167972-13-4

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6226531
CAS No.: 2167972-13-4
M. Wt: 220.15 g/mol
InChI Key: OORDINJLCFLWOK-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds in the presence of transition metal catalysts.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is investigated for its herbicidal and pesticidal activities, contributing to the development of new agrochemicals.

    Material Sciences: Its unique structural properties make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure with an amide group instead of a carboxylic acid.

Uniqueness

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design and agrochemical development.

Properties

CAS No.

2167972-13-4

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

1-cyclopropyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-5(7(14)15)3-13(12-6)4-1-2-4/h3-4H,1-2H2,(H,14,15)

InChI Key

OORDINJLCFLWOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=N2)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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